Home > Products > Screening Compounds P138527 > N-pyridin-3-ylpyridin-3-amine
N-pyridin-3-ylpyridin-3-amine - 1915-41-9

N-pyridin-3-ylpyridin-3-amine

Catalog Number: EVT-3249236
CAS Number: 1915-41-9
Molecular Formula: C10H9N3
Molecular Weight: 171.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)

  • Compound Description: VU0418506 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). [] It exhibits promising efficacy in preclinical rodent models of Parkinson's disease. []

Multisubstituted Pyridin-3-amine Derivatives

  • Compound Description: This series of compounds, derived from an initial hit discovered through in silico screening against fibroblast growth factor receptors (FGFR), exhibits potent multitargeted protein kinase inhibitory activity. [] Notably, compound 3m demonstrates nanomolar level inhibition against FGFR1, 2, and 3, as well as other NSCLC-related oncogene kinases like RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK. []

Thieno[3,2-c]pyrazol-3-amine Derivatives

  • Compound Description: These compounds act as potent glycogen synthase kinase 3β (GSK-3β) inhibitors, a target for Alzheimer's disease treatment. [] Specifically, derivative 16b displays an IC50 of 3.1 nM against GSK-3β in vitro and exhibits desirable kinase selectivity. []

Bis-quaternary 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide Derivatives (HNK series)

  • Compound Description: This series, particularly HNK-102, displays significant antidotal efficacy against nerve agent poisoning (sarin, soman, tabun) in mice models. [, , ] It demonstrates superior protection and acetylcholinesterase (AChE) reactivation compared to the standard antidote, pralidoxime (2-PAM). [, , ]

3,6-Di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

  • Compound Description: This class of compounds is synthesized using a novel, highly efficient, and recyclable catalyst involving magnetically separable graphene oxide anchored sulfonic acid. []
  • Compound Description: PMQA and its complexes with Co(II), Ni(II), Cu(II), and Zn(II) chlorides have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. []

5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Compound Description: This compound is a key intermediate in the synthesis of various derivatives, potentially with therapeutic applications. []

3-Ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

  • Compound Description: This compound has been synthesized and characterized using single-crystal X-ray diffraction and Hirshfeld surface analysis, providing insights into its supramolecular characteristics. []

3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092)

  • Compound Description: ARQ 092 is a potent, selective, and orally bioavailable allosteric AKT inhibitor. [] It exhibits significant in vitro and in vivo antitumor activity. []
Classification

N-pyridin-3-ylpyridin-3-amine falls under the following classifications:

  • Chemical Class: Heterocyclic aromatic amines
  • Substituents: Contains pyridine rings and an amine functional group
  • Molecular Formula: C10H9N3C_{10}H_{9}N_{3}
Synthesis Analysis

The synthesis of N-pyridin-3-ylpyridin-3-amine can be achieved through various methods, primarily involving nucleophilic aromatic substitution reactions.

Common Synthetic Routes

  1. Nucleophilic Aromatic Substitution:
    • Reactants: 3-Aminopyridine and 3-Bromopyridine
    • Conditions: The reaction is typically conducted under basic conditions, where the amino group of 3-aminopyridine acts as a nucleophile, attacking the electrophilic carbon atom of the bromine-substituted pyridine.
    • Mechanism: This process proceeds via a substitution mechanism, leading to the formation of N-pyridin-3-ylpyridin-3-amine.
  2. Transition Metal-Catalyzed Coupling:
    • Catalysts Used: Palladium-based catalysts can facilitate the coupling between 3-aminopyridine and various halogenated pyridine derivatives.
    • Enhancements: The use of ligands and bases improves reaction efficiency and selectivity, allowing for more complex derivatives to be synthesized.
Molecular Structure Analysis

The molecular structure of N-pyridin-3-ylpyridin-3-amine can be analyzed through various techniques including X-ray crystallography and computational methods like Density Functional Theory (DFT).

Structural Characteristics

  • Pyridine Rings: The compound consists of two fused pyridine rings that contribute to its aromatic character.
  • Amine Group Positioning: The amine group is positioned at the 3-position of both rings, influencing its reactivity and interaction with biological targets.

Data from Structural Analysis

Studies have shown that the geometry and electron distribution in N-pyridin-3-ylpyridin-3-amine are crucial for its biological activity. DFT analysis reveals insights into intramolecular interactions that stabilize the molecular structure.

Chemical Reactions Analysis

N-pyridin-3-ylpyridin-3-amine is involved in several chemical reactions:

Types of Reactions

  1. Oxidation:
    • Can be oxidized using agents like potassium permanganate or hydrogen peroxide, yielding pyridine N-oxide derivatives.
  2. Reduction:
    • Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, producing various amine derivatives.
  3. Substitution Reactions:
    • The compound can undergo nucleophilic substitution where the amine group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Reaction TypeReagents UsedConditions
OxidationPotassium permanganate, hydrogen peroxideAcetic acid
ReductionLithium aluminum hydride, sodium borohydrideEthanol
SubstitutionHalogenated reagents, sodium hydroxideToluene, ethanol
Mechanism of Action

N-pyridin-3-ylpyridin-3-amine exhibits significant biological activity, particularly against fungal pathogens such as Candida spp..

Target Interaction

The compound primarily targets the ergosterol biosynthesis pathway in fungi, which is essential for their survival. By inhibiting this pathway, N-pyridin-3-ylpyridin-3-amines disrupt fungal growth and reproduction.

Pharmacokinetics

In silico analyses have been conducted to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound. It has demonstrated potent antifungal activity with minimum inhibitory concentrations ranging from 4 to 16 µg/mL against resistant strains.

Applications

N-pyridin-3-ylpyridin-3-amine has a wide range of applications across multiple scientific domains:

  1. Medicinal Chemistry:
    • Used as a building block for synthesizing potential anticancer and antimicrobial agents.
  2. Material Science:
    • Employed in developing novel materials with unique electronic properties.
  3. Organic Synthesis:
    • Serves as an intermediate in synthesizing complex organic molecules including heterocycles.
  4. Biological Research:
    • Utilized in studying enzyme inhibitors and receptor ligands to understand biological pathways better .
Introduction and Academic Significance of Di-3-pyridylamine Scaffolds

Positional Isomerism in Aminopyridine Derivatives: Electronic and Steric Consequences

Positional isomerism in aminopyridine derivatives exerts profound influences on their electronic distribution, dipole moments, and steric parameters, ultimately dictating reactivity and biological interactions. The nitration of 2-aminopyridine exemplifies these effects, where electric hindrance—defined as electrostatic repulsion between positive charges—overrides steric factors to determine regioselectivity. Experimental studies reveal that 2-aminopyridine nitration yields 86% 2-amino-5-nitropyridine versus only 8% 2-amino-3-nitropyridine, despite comparable steric environments at both positions [8]. This preference stems from destabilizing electrostatic interactions between the protonated ring nitrogen (positive charge) and the incipient nitronium ion (NO₂⁺) during 3-position attack. Computational analyses further demonstrate that 3-aminopyridine derivatives exhibit reduced dipole moments (approximately 2.5 D) compared to their 2- and 4-substituted counterparts (4-6 D), diminishing electrostatic repulsion with anionic membrane components and potentially enhancing bioavailability [8].

Table 1: Influence of Amino Group Position on Pyridine Derivative Properties

IsomerDipole Moment (D)Nitration Yield (%)Dominant Regiochemical Factor
2-Aminopyridine4.286% (C5)Electric hindrance at C3
3-Aminopyridine2.6Not applicableSymmetrical charge distribution
4-Aminopyridine5.892% (C3)Resonance stabilization

Steric profiles also diverge significantly across isomers. While 2-aminopyridine derivatives experience peri-interactions between ortho-hydrogens and the amino group, 3-aminopyridines exhibit minimized steric congestion. This permits unhindered rotation around the C-N bond in di-3-pyridylamine, facilitating adaptive binding in protein pockets. The compound's C₂ symmetry further simplifies synthetic elaboration and crystallographic characterization, making it an attractive scaffold for structure-activity relationship studies [5] [8].

Prevalence of Pyridine-Based Architectures in FDA-Approved Pharmacophores

Pyridine ranks among medicine's most privileged heterocycles, featured in >7,000 bioactive molecules and numerous FDA-approved drugs. Its isosteric relationship with benzene, combined with enhanced hydrogen-bonding capacity and improved solubility profiles, underpins this ubiquity. Clinically significant agents include antiretroviral drugs (delavirdine), anticancer therapeutics (imatinib mesylate), antitubercular agents (isoniazid), and neuromuscular blockers (pyridostigmine) [2] [7]. Pyridine-containing pharmaceuticals frequently target kinase domains, enzyme active sites, and membrane transporters, leveraging the ring's ability to form cation-π interactions, coordinate metal cofactors, and serve as hydrogen bond acceptors.

Table 2: Therapeutic Categories of Representative Pyridine-Containing Drugs

Drug NameTherapeutic CategoryMolecular Weight (Da)Key Pyridine Role
Imatinib (Gleevec®)Chronic myelogenous leukemia493.6BCR-ABL kinase inhibition
IsoniazidTuberculosis137.1Prodrug activation
PyridostigmineMyasthenia gravis181.2Acetylcholinesterase binding
AbirateroneProstate cancer391.5CYP17A1 inhibition
TacrineAlzheimer's disease198.3Acetylcholinesterase inhibition

The metabolic versatility of pyridine derivatives further enhances their pharmaceutical utility. Microsomal oxidation frequently generates active metabolites via pyridine N-oxidation or hydroxylation, extending therapeutic effects. Additionally, pyridine's moderate basicity (pKₐ ≈ 5-6) permits pH-dependent membrane partitioning, which can be optimized through structural modifications. In the specific case of di-3-pyridylamine, its symmetrical structure may enable dual-site binding in dimeric enzymes or allosteric regulatory proteins, though this potential remains underexplored in clinical candidates [2] [3].

Uniqueness of N-Pyridin-3-ylpyridin-3-amine: Symmetry and Bidirectional Coordination Capacity

N-Pyridin-3-ylpyridin-3-amine distinguishes itself through molecular symmetry and divergent metal-coordination capability. The compound's C₂ symmetry creates identical electronic environments at both pyridine nitrogen atoms, enabling symmetrical binding modes unavailable to asymmetrical analogs. This structural attribute facilitates formation of bridged coordination complexes with transition metals, where the molecule acts as a bidentate ligand through both nitrogen atoms. Such complexes demonstrate enhanced stability compared to mono-coordinated analogs due to chelate effects, with formation constants (log K) exceeding comparable asymmetrical ligands by 2-3 orders of magnitude [1] [5].

The meta-substitution pattern positions the amine nitrogen at a 123° angle relative to the pyridine planes, creating an optimal geometry for simultaneous interaction with biological targets. Unlike ortho-substituted analogs constrained by steric compression, or para-substituted versions with linear geometries, the meta-orientation balances conformational flexibility with directional precision. This allows di-3-pyridylamine to adopt both coplanar and perpendicular orientations between rings, adapting to diverse binding pockets while maintaining π-π stacking capability [5].

Quantum mechanical calculations reveal significant electron delocalization across the N-C₃-C₃'-N' pathway, creating a conjugated system despite the single bond connection. This partial double-bond character restricts rotation (barrier ≈ 15 kcal/mol) at physiological temperatures, locking the molecule in preferred conformations that optimize binding entropy. The amine nitrogen exhibits dual basicity (predicted pKₐ 4.2 and 1.7 for successive protonation), enabling zwitterionic forms that may enhance solubility at physiological pH [1].

Research Imperatives: Addressing Multidrug Resistance and Blood-Brain Barrier Penetration

Overcoming multidrug resistance (MDR) and blood-brain barrier (BBB) impermeability represents critical frontiers for di-3-pyridylamine therapeutics. The BBB excludes >98% of small-molecule drugs through a combination of tight junctions (transendothelial electrical resistance: 1500-2000 Ω·cm²), efflux transporters (P-glycoprotein, MRP4), and enzymatic degradation. MRP4 (ABCC4), a key efflux pump for anionic compounds, actively transports structurally diverse therapeutics including antivirals, statins, and antifolates [9]. Di-3-pyridylamine derivatives face particular vulnerability due to their moderate polar surface area (≈50 Ų) and potential for protonation, which may engage cationic transporters. Studies demonstrate that MRP4-knockout mice exhibit 1.9-2.5-fold increased brain penetration for substrates like methotrexate and raltitrexed, suggesting strategic inhibition or bypass of this transporter could enhance CNS delivery [9].

Table 3: Strategies for Optimizing Brain Penetration of Pyridine-Based Therapeutics

StrategyMechanismAdvantagesLimitations
LipidizationIncreased passive diffusionBroad applicabilityElevated peripheral toxicity
NanocarriersAdsorptive/receptor-mediated transcytosisHigh payload capacityComplex manufacturing
Efflux inhibitionP-gp/MRP4 blockadeTarget specificityDrug-drug interactions
Prodrug designIntracerebral metabolic activationReduced peripheral exposureUnpredictable activation kinetics
Chemical delivery systemsSequential metabolism trappingSustained brain releaseSynthetic complexity

Emerging approaches leverage di-3-pyridylamine's metal-coordinating capacity to construct BBB-penetrating complexes. Ruthenium-di-3-pyridylamine conjugates demonstrate enhanced antiviral activity against hepatitis C virus, potentially through facilitated cellular uptake [2]. Computational modeling suggests that maintaining molecular weight <450 Da, clogP 1-3, and hydrogen bond donors ≤3 optimizes passive BBB permeation for this scaffold. Additionally, structural modifications that reduce P-gp recognition motifs (e.g., replacing tertiary amines with pyridine) while preserving target affinity show promise in overcoming efflux-mediated resistance. The scaffold's bidentate binding capability could be exploited to develop heterobifunctional degraders (PROTACs) targeting CNS-resident proteins, though this remains experimentally unexplored [3] [10].

Properties

CAS Number

1915-41-9

Product Name

N-pyridin-3-ylpyridin-3-amine

IUPAC Name

N-pyridin-3-ylpyridin-3-amine

Molecular Formula

C10H9N3

Molecular Weight

171.2 g/mol

InChI

InChI=1S/C10H9N3/c1-3-9(7-11-5-1)13-10-4-2-6-12-8-10/h1-8,13H

InChI Key

GIARLJNYSQAXIX-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)NC2=CN=CC=C2

Canonical SMILES

C1=CC(=CN=C1)NC2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.